Nona-2,6-dien-1-ol, also known as (2E,6Z)-nona-2,6-dien-1-ol, is a volatile organic compound classified as an alkenyl alcohol. It has the chemical formula and a CAS number of 18829-56-6. This compound is recognized for its role as a flavoring agent in food products and is also utilized in various scientific applications due to its unique properties. The compound is characterized by its distinct aroma, which contributes to its use in the fragrance and flavor industry.
Nona-2,6-dien-1-ol is primarily sourced through chemical synthesis. It falls under the category of primary allylic alcohols and is considered a medium-chain fatty alcohol. The compound has been studied for its potential applications in food science and chemistry due to its flavoring properties and structural characteristics.
The synthesis of nona-2,6-dien-1-ol typically involves several methods:
For instance, one common synthetic route involves the use of cyclohexanone in a reaction that produces 1-(nona-2,6-dien-1-yl)cyclohexan-1-ol, which can then be converted into nona-2,6-dien-1-ol through further chemical transformations .
Nona-2,6-dien-1-ol features a linear carbon chain with two double bonds located at the 2nd and 6th positions. Its molecular structure can be represented as follows:
The molecular weight of nona-2,6-dien-1-ol is approximately 144.23 g/mol. The compound exhibits a boiling point around 200 °C and has a density of approximately 0.85 g/cm³ .
Nona-2,6-dien-1-ol participates in various chemical reactions typical of alkenyl alcohols:
These reactions often require specific catalysts or conditions (e.g., temperature and pressure) to proceed efficiently. For example, oxidation may utilize agents such as dichromate or permanganate under acidic conditions.
The mechanism of action for nona-2,6-dien-1-ol primarily revolves around its role as a flavoring agent in food products. The compound interacts with olfactory receptors in the human nose, triggering sensory responses that contribute to flavor perception.
Nona-2,6-dien-1-ol is characterized by:
Key chemical properties include:
Relevant data indicates that it has a flash point of approximately 70 °C, making it flammable under certain conditions .
Nona-2,6-dien-1-ol finds numerous applications across various fields:
Systematic Nomenclature:
Structural Characteristics:
Physicochemical Properties:Table 1: Characteristic Properties of Nona-2,6-dien-1-ol
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 96–100°C | Lit. |
Density | 0.866–0.873 g/cm³ | 25°C |
Refractive Index | 1.464–1.469 | 20°C |
LogP | 2.46–3.13 | Predicted |
Water Solubility | 0.37 g/L | Estimated |
Flash Point | 203°F (95°C) | -- |
The compound presents as a colorless to pale yellow oil with limited water solubility but miscibility in alcohols and organic solvents. Its instability toward oxidation necessitates stabilization during commercial storage, typically achieved through inert gas atmospheres and antioxidant additives [7] [8].
Spectral Signatures:
The identification of nona-2,6-dien-1-ol emerged from mid-20th-century investigations into plant volatiles. Key milestones include:
Table 2: Regulatory and Commercial Identifiers
System | Designation | Application Context |
---|---|---|
FEMA | 2780 | Food flavorings |
JECFA | 1184 | Safety evaluation |
COE | 589 | Cosmetic fragrances |
CAS (trans,cis) | 28069-72-9 | Primary registry |
CAS (stereomix) | 7786-44-9 | Alternate registry |
Industrial demand stems from its role in:
Ecological Distribution:Nona-2,6-dien-1-ol occurs across phylogenetically diverse plants, primarily functioning as:
Table 3: Documented Natural Sources and Abundance
Biological Source | Tissue/Matrix | Relative Abundance | Reference Matrix |
---|---|---|---|
Cucumis sativus (cucumber) | Peel | High | Primary odorant |
Viola odorata (violet) | Leaf epithelium | Moderate | Character impact |
Citrullus lanatus (watermelon) | Fresh pulp | Low–Moderate | Key fresh-cut note |
Vitis vinifera (Valerien grapes) | Must | Trace | Flavor contributor |
Allium sativum (black garlic) | Fermented product | Trace | Freshness modifier |
Quantitative analyses reveal concentrations up to 12 ppm in cucumber peel, though environmental factors (e.g., rootstock selection in grafted watermelon) significantly modulate yields [2] [4] [6].
Biosynthesis Mechanism:The biogenesis follows the oxylipin pathway from C18 fatty acid precursors:
Isotopic tracer studies (¹⁴C-α-linolenate) confirm >90% incorporation into the C9 skeleton, validating this route [2] [4]. Environmental stressors (mechanical damage, pathogen attack) upregulate biosynthetic enzymes, explaining elevated emissions from wounded tissues.
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